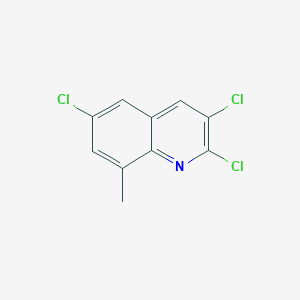
2,3,6-Trichloro-8-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trichloro-8-methylquinoline is a chlorinated derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichloro-8-methylquinoline typically involves the chlorination of 8-methylquinoline. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 3, and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trichloro-8-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Amino or thio derivatives of quinoline.
Oxidation: Quinoline carboxylic acids or aldehydes.
Reduction: Dihydroquinoline derivatives.
Scientific Research Applications
2,3,6-Trichloro-8-methylquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,6-Trichloro-8-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the methyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trichloroquinoline: Lacks the methyl group, which can affect its reactivity and applications.
8-Methylquinoline: Lacks the chlorine atoms, resulting in different chemical properties and uses.
2,3,6-Trifluoro-8-methylquinoline: Fluorinated analogue with distinct electronic properties.
Uniqueness
2,3,6-Trichloro-8-methylquinoline is unique due to the combined presence of chlorine atoms and a methyl group, which enhances its chemical reactivity and potential applications in various fields. The specific substitution pattern allows for targeted modifications and functionalizations, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C10H6Cl3N |
|---|---|
Molecular Weight |
246.5 g/mol |
IUPAC Name |
2,3,6-trichloro-8-methylquinoline |
InChI |
InChI=1S/C10H6Cl3N/c1-5-2-7(11)3-6-4-8(12)10(13)14-9(5)6/h2-4H,1H3 |
InChI Key |
YGGMPWNEFZGYFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC(=C(N=C12)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


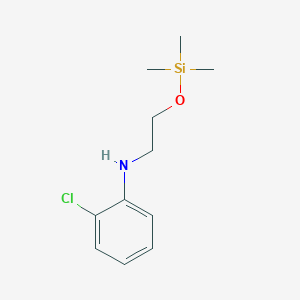


![2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11867983.png)
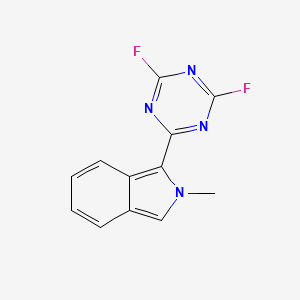
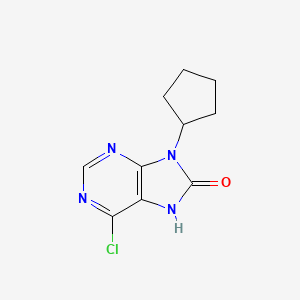

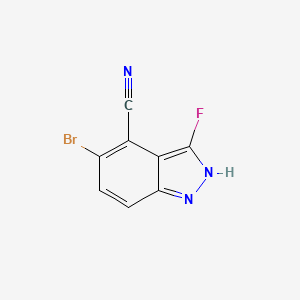
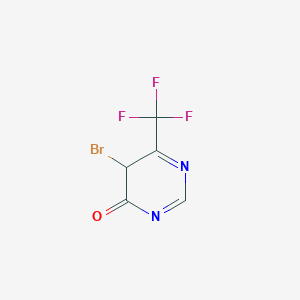
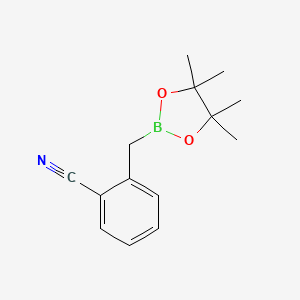
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-](/img/structure/B11868025.png)


![6-[(2-methylphenyl)methoxy]-7H-purine](/img/structure/B11868046.png)
